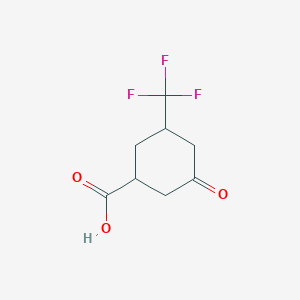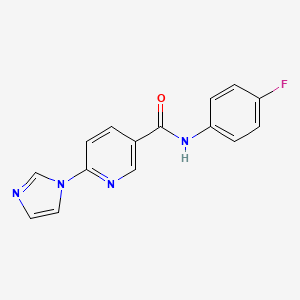
2-(4-fluorophenyl)-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-fluorophenyl)-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide” is a complex organic molecule. It contains several functional groups and rings, including a fluorophenyl group, a methoxybenzofuran group, and an oxadiazole group . The presence of these groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It contains several cyclic structures, including a benzofuran and an oxadiazole ring, which are likely to contribute to its stability and may influence its reactivity .Applications De Recherche Scientifique
Pharmacological Applications of 1,3,4-Oxadiazole Derivatives
Therapeutic Worth of 1,3,4-Oxadiazole Compounds : The 1,3,4-oxadiazole ring, a five-membered aromatic ring with pyridine-like nitrogen atoms, has been identified as beneficial for binding with various enzymes and receptors in biological systems. This allows for a wide array of bioactivities. Research has shown that 1,3,4-oxadiazole derivatives are extensively utilized for treating different ailments due to their high therapeutic potency. These compounds have shown significant advancements in medicinal chemistry, demonstrating anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal properties (Verma et al., 2019).
Antitubercular Activity : Studies on 2-isonicotinoylhydrazinecarboxamide, 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, and other derivatives have revealed promising antitubercular activity against various Mycobacterium species. These findings highlight the potential of 1,3,4-oxadiazole derivatives in contributing to the development of new antitubercular agents, providing a foundation for further research into their efficacy and mechanisms of action (Asif, 2014).
Environmental and Analytical Chemistry Applications
Degradation of Environmental Contaminants : Advanced oxidation processes (AOPs) have been employed to degrade acetaminophen (ACT) from aqueous mediums, generating various by-products. This research is critical for understanding the degradation pathways and potential environmental impacts of pharmaceutical contaminants. The study also utilizes computational methods to predict reactive sites on the ACT molecule, contributing to the optimization of degradation processes by AOP systems (Qutob et al., 2022).
Adsorptive Elimination of Pharmaceuticals from Water : The review on acetaminophen adsorption from water underlines significant progress in this area, presenting structured findings from recent studies. The high potential of ZnAl/biochar for ACT removal and the exploration of adsorption mechanisms offer valuable insights for environmental protection efforts (Igwegbe et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O4/c1-25-14-4-2-3-12-10-15(26-17(12)14)18-22-23-19(27-18)21-16(24)9-11-5-7-13(20)8-6-11/h2-8,10H,9H2,1H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSLXAGHNSRJNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-2-{[(6-chloro-3-pyridinyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2510083.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2510085.png)
![1-(6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2510086.png)


![2-chloro-5-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2510091.png)
![1-(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4,4,4-trifluorobutan-1-one](/img/structure/B2510094.png)
![2-(3-methoxyphenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2510096.png)
![5-Bromo-2-[[1-(oxetan-3-yl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2510099.png)
![7-Azaspiro[4.6]undecane;hydrochloride](/img/structure/B2510100.png)
![4-chloro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide](/img/structure/B2510101.png)

![4-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2510105.png)
